Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper
Description
Bis(1-cyclohexyl-1-(hydroxy-κO)-2-(oxo-κO)hydrazinato)copper is a copper(II) complex featuring a hydrazine-derived ligand with cyclohexyl and oxo/hydroxy substituents. The ligand coordinates to copper via oxygen atoms in a bidentate manner, forming a square-planar or distorted octahedral geometry typical of copper(II) complexes.
Properties
CAS No. |
15627-09-5 |
|---|---|
Molecular Formula |
C12H22CuN4O4 |
Molecular Weight |
349.87 g/mol |
IUPAC Name |
copper;(Z)-cyclohexyl-oxido-oxidoiminoazanium |
InChI |
InChI=1S/2C6H12N2O2.Cu/c2*9-7-8(10)6-4-2-1-3-5-6;/h2*6,9H,1-5H2;/q;;+2/p-2/b2*8-7-; |
InChI Key |
SBFUAYPDMPMYBP-ATMONBRVSA-L |
Isomeric SMILES |
C1CCC(CC1)/[N+](=N/[O-])/[O-].C1CCC(CC1)/[N+](=N/[O-])/[O-].[Cu+2] |
Canonical SMILES |
C1CCC(CC1)[N+](=N[O-])[O-].C1CCC(CC1)[N+](=N[O-])[O-].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- Starting materials: Soluble copper(II) salts (e.g., copper nitrate, copper acetate), hydrazine derivatives functionalized with cyclohexyl, hydroxy, and oxo groups
- Reaction medium: Aqueous or mixed aqueous-organic solvents to dissolve copper salts and ligands
- pH control: Typically adjusted to mildly acidic conditions (pH 3–4) to optimize complex formation and ligand coordination
- Temperature: Moderate heating (50–70°C) to facilitate ligand coordination and complex stability
- Addition method: Slow, controlled addition of hydrazine ligand solution to copper salt solution to avoid precipitation and ensure homogeneous complex formation
- Reaction time: Typically 20–30 minutes for addition followed by 30 minutes of reaction time under stirring
- Isolation: Cooling, filtration, washing (water and alcohol), and drying to obtain the pure complex
Detailed Example Procedure (Adapted from Related Copper-Hydrazine Complexes)
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Prepare copper salt solution (e.g., copper acetate) in water | Adjust pH to 3–4 using dilute acid/base |
| 2 | Prepare hydrazine derivative solution (containing 1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazine) | Dissolved in water or suitable solvent |
| 3 | Add hydrazine solution dropwise to copper salt solution using double-tube dropping method | Addition time 20–30 min, maintain temperature 50–70°C |
| 4 | Stir and maintain temperature for additional 30 min after addition | Ensures complete complexation |
| 5 | Cool reaction mixture to room temperature or below 35°C | Prepares for filtration |
| 6 | Filter precipitated complex, wash with water (2–3 times) and alcohol (once) | Removes impurities and unreacted materials |
| 7 | Dry the product in oven at 55–65°C for 4+ hours | Obtains dry, pure complex |
This method yields a stable, well-defined copper complex with good fluidity and strong coordination bonding.
Notes on Reaction Parameters
- pH control: Essential to maintain copper in +2 oxidation state and avoid hydrolysis or precipitation of copper hydroxides.
- Temperature: Moderate heating promotes ligand exchange and coordination without decomposing sensitive functional groups.
- Addition rate: Slow addition prevents local supersaturation and formation of undesired copper hydroxide or oxide precipitates.
- Crystal form modifiers: Additives such as graphite, Tween, polyvinyl alcohol (PVA), carboxymethyl cellulose (CMC), or dextrin may be used to control crystal morphology and particle size distribution.
Comparative Data Table of Related Copper-Hydrazine Complexes
Research Findings and Analytical Characterization
- Coordination chemistry: Copper acts as Lewis acid coordinating with nitrogen atoms of hydrazine ligands, forming stable chelate rings.
- Redox behavior: Copper(II) in the complex can undergo redox changes, influencing stability and reactivity.
- Spectroscopy: Characterization typically includes UV-Vis, IR (showing hydrazine and carbonyl bands), and elemental analysis confirming composition.
- Biological interactions: Binding studies using surface plasmon resonance and fluorescence spectroscopy indicate interaction with biomolecules such as proteins and nucleic acids, relevant for potential therapeutic applications.
- Crystallography: Crystal form control additives help achieve desired morphology and purity, critical for consistent biological activity and handling.
Chemical Reactions Analysis
Types of Reactions
Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, potentially altering the coordination environment.
Reduction: Reduction of the copper center can lead to changes in the compound’s properties.
Substitution: Ligands can be substituted with other ligands, leading to new coordination compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reducing agents: Sodium borohydride, hydrazine, or other reducing agents.
Substitution reactions: Ligand exchange can be facilitated by using excess ligands or specific solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state copper complex, while substitution could result in a new coordination compound with different ligands.
Scientific Research Applications
Chemistry
Catalysis: Coordination compounds like Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper can act as catalysts in various chemical reactions, including oxidation and reduction processes.
Biology
Biological Activity: Such compounds may exhibit biological activity, including antimicrobial or anticancer properties, due to their ability to interact with biological molecules.
Medicine
Therapeutic Agents: Coordination compounds are explored for their potential as therapeutic agents, particularly in the treatment of diseases where metal ions play a role.
Industry
Materials Science: These compounds can be used in the development of new materials with specific properties, such as conductivity or magnetism.
Mechanism of Action
The mechanism of action of Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper would depend on its specific application. In catalysis, the copper center may facilitate electron transfer or stabilize reaction intermediates. In biological systems, the compound might interact with enzymes or DNA, leading to its observed effects.
Comparison with Similar Compounds
Schiff Base Copper(II) Complexes
Schiff base ligands (e.g., bis[N-(i-propyl)-3-oxy-2-naphthal-diminato]copper(II)) form stable complexes with copper through imine nitrogen and phenolic oxygen donors. These complexes often exhibit square-planar geometries, as confirmed by X-ray crystallography . In contrast, the hydrazinato ligand in Bis(1-cyclohexyl-1-(hydroxy-κO)-2-(oxo-κO)hydrazinato)copper likely adopts a similar coordination mode but with distinct steric and electronic effects due to the cyclohexyl group.
Copper Pyrithione Complexes
Copper pyrithione complexes, such as those studied for antibacterial activity, demonstrate the importance of ligand design in biological efficacy. For example, PEG-modified copper(II) pyrithione complexes show decreasing antimicrobial activity with increasing PEG chain length, highlighting the role of ligand hydrophobicity .
Antibacterial Performance
Copper complexes are often evaluated against Gram-positive bacteria like S. aureus. Table 1 summarizes MIC (minimum inhibitory concentration) values for select copper complexes:
| Compound | MIC against S. aureus (µM) | Reference |
|---|---|---|
| Non-substituted copper(II) pyrithione | 1.2 ± 0.3 | |
| PEG-4 copper(II) pyrithione | 4.8 ± 0.5 | |
| CuCl₂ | >100 | |
| Bis(1-cyclohexyl-...)copper | Data not available | — |
The absence of data for Bis(1-cyclohexyl-...)copper underscores the need for targeted studies.
Spectroscopic and Computational Insights
Schiff base copper complexes are often characterized by UV-Vis absorption bands near 600 nm (d-d transitions) and EPR signals indicative of a dx²−y² ground state . Hydrazinato complexes may exhibit shifted absorption maxima due to stronger ligand field effects from the oxo/hydroxy donors. Computational studies (e.g., DFT) could further differentiate electronic structures between these classes.
Biological Activity
Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper is a copper complex featuring hydrazine derivatives that has garnered interest due to its potential biological activities. Its unique structural characteristics, including two cyclohexyl groups and various functional groups, suggest a promising role in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C12H22CuN4O
- Molecular Weight : Approximately 349.873 g/mol
- Structural Features : The compound is achiral, which may influence its biological interactions. It exhibits coordination chemistry where the copper ion acts as a Lewis acid, interacting with nitrogen atoms in the hydrazine ligands.
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Properties : The compound has shown potential against various microbial strains, possibly due to the presence of hydrazine moieties that can interact with cellular targets.
- Anticancer Activity : Initial research suggests that this compound may influence cancer cell viability and proliferation, although detailed mechanisms remain to be elucidated.
The interaction of this compound with biological macromolecules such as proteins and nucleic acids is crucial for understanding its therapeutic potential. Techniques like surface plasmon resonance (SPR) and fluorescence spectroscopy are employed to study these interactions, revealing binding affinities and kinetics.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Copper coordinated with hydrazine derivatives | Potential antimicrobial/anticancer | Unique cyclohexyl groups |
| Copper(II) Hydrazone Complexes | Copper coordinated with hydrazone ligands | Varies widely | Different ligand types |
| Bis(hydroxymethyl)hydrazine | Simple hydrazine derivative | Moderate toxicity | Lacks cyclohexyl groups |
| Copper Amino Acid Complexes | Copper coordinated with amino acids | Antimicrobial properties | Different ligand interactions |
Case Studies and Research Findings
Research has indicated that similar copper complexes have been effective in targeting specific cellular pathways. For instance, studies on copper hydrazone complexes have shown their ability to induce apoptosis in cancer cells through oxidative stress mechanisms. Further investigations into this compound are essential to confirm these effects and explore its full therapeutic potential.
Q & A
Q. What are the critical parameters for designing a reproducible synthesis protocol for this copper complex?
- Methodological Answer: Synthesis optimization requires systematic variation of reaction conditions (e.g., temperature, solvent polarity, ligand-to-metal ratio) and characterization via FTIR, UV-Vis spectroscopy, and X-ray crystallography. Use Design of Experiments (DOE) to identify dominant variables affecting yield and purity . Validate reproducibility by replicating trials under controlled conditions and comparing spectral fingerprints .
Q. How can researchers confirm the oxidation state and coordination geometry of the copper center?
- Methodological Answer: Employ X-ray Absorption Spectroscopy (XAS) to determine oxidation state (Cu(I) vs. Cu(II)) and Extended X-ray Absorption Fine Structure (EXAFS) to infer coordination geometry. Pair with Electron Paramagnetic Resonance (EPR) for paramagnetic species validation . Cross-reference results with Density Functional Theory (DFT) simulations to resolve ambiguities in ligand field interactions .
Q. What analytical techniques are most reliable for assessing the compound’s stability under ambient conditions?
- Methodological Answer: Conduct thermogravimetric analysis (TGA) to quantify decomposition thresholds and monitor hygroscopicity via dynamic vapor sorption (DVS). Use accelerated aging studies (e.g., elevated temperature/humidity) with HPLC-MS to track degradation products. Compare kinetic stability data across solvents and pH ranges .
Q. How should researchers formulate hypotheses about the compound’s catalytic or biological activity?
- Methodological Answer: Base hypotheses on ligand properties (e.g., redox-active hydrazinato groups) and precedents from analogous copper complexes. Design preliminary assays (e.g., ROS scavenging for biological activity, cyclohexane oxidation for catalysis) with positive/negative controls. Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure testable questions .
Q. What are the ethical considerations for handling copper complexes with potential toxicity?
- Methodological Answer: Adopt the Globally Harmonized System (GHS) guidelines for hazard classification (e.g., skin/eye irritation, aquatic toxicity). Perform in vitro cytotoxicity screening (e.g., MTT assay) before in vivo studies. Document safety protocols using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the compound’s reported catalytic efficiency?
- Methodological Answer: Use operando spectroscopy (e.g., in situ Raman or XAFS) to monitor intermediate species during catalysis. Compare turnover frequencies (TOF) under varying O₂ pressures or reductant concentrations. Apply Marcus theory to analyze electron-transfer kinetics and identify rate-limiting steps . Address discrepancies by isolating variables (e.g., ligand lability, solvent effects) .
Q. What computational strategies are optimal for modeling ligand-metal charge transfer in this complex?
- Methodological Answer: Combine time-dependent DFT (TD-DFT) with multiconfigurational methods (e.g., CASSCF/CASPT2) to account for multi-reference states. Validate models against experimental UV-Vis and EPR data. Use Quantum Theory of Atoms in Molecules (QTAIM) to analyze bond critical points and electron density redistribution .
Q. How can researchers reconcile divergent stability data across different spectroscopic studies?
- Methodological Answer: Perform meta-analysis of published data, categorizing results by experimental conditions (e.g., concentration, counterion effects). Use multivariate regression to identify confounding factors. Replicate conflicting studies with standardized protocols and publish raw datasets for peer validation .
Q. What interdisciplinary approaches enhance understanding of the compound’s biological interactions?
- Methodological Answer: Integrate metallomics (e.g., ICP-MS for cellular copper uptake) with molecular dynamics simulations to predict membrane permeability. Pair with transcriptomics (RNA-seq) to identify gene expression changes in exposed cell lines. Use SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to align multi-modal data .
Q. How should researchers design a theoretical framework for studying structure-property relationships in this complex?
- Methodological Answer: Adopt a ligand-centered approach, linking hydrazinato donor strength (e.g., Lever parameters) to redox potentials and magnetic properties. Build a conceptual model using Crystal Field Theory (CFT) and ligand field splitting diagrams. Validate against experimental magnetic susceptibility and cyclic voltammetry data .
Guidance for Methodological Rigor
- Theoretical Alignment: Anchor hypotheses to established coordination chemistry principles (e.g., Irving-Williams series, HSAB theory) to ensure academic relevance .
- Data Validation: Use triangulation (e.g., spectroscopic, computational, and kinetic data) to mitigate instrumental bias .
- Ethical Compliance: Follow CLP Regulation (EU) No. 1272/2008 for hazard communication and disposal protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
